molecular formula C13H9ClN2O B1416409 2-(2-Chloro-6-methylphenoxy)nicotinonitrile CAS No. 2197053-12-4

2-(2-Chloro-6-methylphenoxy)nicotinonitrile

Cat. No.: B1416409
CAS No.: 2197053-12-4
M. Wt: 244.67 g/mol
InChI Key: ODSMKXPDVLYQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-methylphenoxy)nicotinonitrile is an organic compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-Chloro-6-methylphenoxy)nicotinonitrile typically involves the reaction of 2-chloro-6-methylphenol with nicotinonitrile under specific reaction conditions. The process may include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-methylphenoxy)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Chloro-6-methylphenoxy)nicotinonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

2-(2-Chloro-6-methylphenoxy)nicotinonitrile can be compared with similar compounds such as:

    2-(2-Chloro-4-methylphenoxy)nicotinonitrile: Similar structure but with a different position of the methyl group, leading to variations in chemical reactivity and biological activity.

    2-(2-Bromo-6-methylphenoxy)nicotinonitrile: The presence of a bromo group instead of a chloro group can result in different chemical properties and reactivity.

    2-(2-Chloro-6-methylphenoxy)benzonitrile:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.

Properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-9-4-2-6-11(14)12(9)17-13-10(8-15)5-3-7-16-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMKXPDVLYQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-methylphenoxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.